

literature review of 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole

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Compound of Interest

Compound Name: 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole

Cat. No.: B1360970

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Literature Review: 5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole

A comprehensive review of available scientific literature reveals that **5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole** (CAS Number: 885277-90-7) is primarily documented as a chemical intermediate for research and development rather than a well-characterized bioactive agent.[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[4\]](#) While its fluorinated benzimidazole structure suggests potential for biological activity, public domain research detailing its specific pharmacological profile, quantitative biological data, and mechanisms of action is not available.

The compound is noted for its potential as a building block in the synthesis of novel therapeutics, particularly in areas like neurological disorders and cancer research.[\[5\]](#)[\[6\]](#) However, specific studies detailing these applications and the resulting active compounds are not published.

Given the absence of in-depth data on the specified molecule, this guide will provide a broader review of the fluoro-benzimidazole scaffold, for which significant research exists. This will serve as a technical guide for researchers by illustrating the typical biological activities, experimental methodologies, and structure-activity relationships (SAR) associated with this important chemical class.

The Fluoro-Benzimidazole Scaffold in Drug Discovery

The benzimidazole ring, a fusion of benzene and imidazole, is considered a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds.^{[7][8]} The introduction of a fluorine atom to this scaffold can significantly enhance a molecule's therapeutic properties, including:

- Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the compound's half-life.
- Binding Affinity: The high electronegativity of fluorine can lead to more potent interactions with target enzymes and receptors.
- Membrane Permeability: Fluorine substitution can alter the lipophilicity of a molecule, improving its ability to cross cellular membranes.

Quantitative Data: Biological Activities of Fluoro-Benzimidazole Derivatives

Fluoro-benzimidazole derivatives have demonstrated a wide range of biological activities. The following table summarizes quantitative data from selected studies on various analogs, highlighting their potential as anticancer and antimicrobial agents.

Compound ID	Structure	Target/Assay	Activity (IC ₅₀ / MIC)	Reference
ORT14	2-(4-Fluorophenyl)-1H-benzo[d]imidazole	Antiproliferative (A549 Lung Cancer Cell Line)	IC ₅₀ = 0.377 μM	[9]
ORT15	2-(2-Fluorophenyl)-5-methyl-1H-benzo[d]imidazole	Antiproliferative (HeLa Cervical Cancer Cell Line)	IC ₅₀ = 0.354 μM	[9]
Compound 18	4-[5(6)-fluoro-1H-benzimidazol-2-yl]-N'-(2-methylbenzylidene)benzohydrazide	Antimicrobial (E. coli O157:H7)	MIC ₉₀ = 0.49-0.98 μg/mL	
Compound 40	2-Aryl-fluorinated benzimidazole	Antifungal (C. albicans)	Not specified, but highest activity in its series	[7]

Experimental Protocols

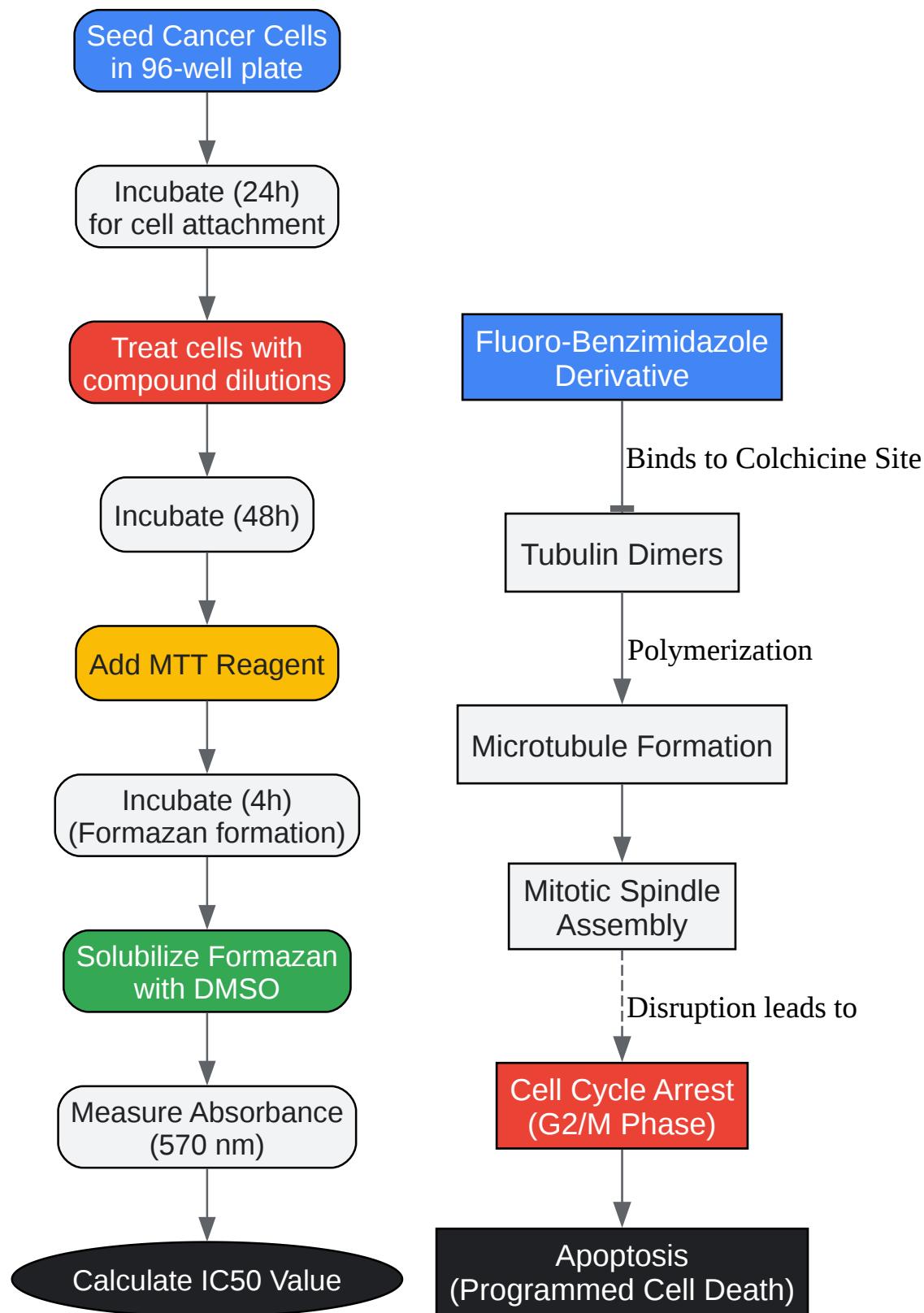
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of fluoro-benzimidazole derivatives, based on published literature.

General Synthesis of 2-(Fluorophenyl)-1H-benzimidazole Derivatives

The synthesis of 2-aryl-benzimidazoles is often achieved through the condensation of an o-phenylenediamine with an appropriate aldehyde or carboxylic acid. The polyphosphoric acid (PPA) method is a common approach.[9]

Protocol:

- A mixture of the respective o-phenylenediamine (1 equivalent) and a substituted fluorobenzoic acid (1.1 equivalents) is added to polyphosphoric acid.
- The reaction mixture is heated at 180-200°C for 4-5 hours with constant stirring.
- After cooling to room temperature, the mixture is poured into ice-cold water.
- The solution is neutralized by adding a 10% sodium hydroxide solution until a precipitate forms.
- The resulting solid is filtered, washed thoroughly with water, and dried.
- The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 2-(fluorophenyl)-1H-benzimidazole derivative.

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